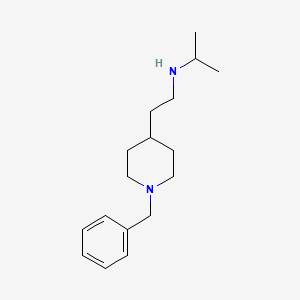
N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further connected to an ethyl chain and a propan-2-amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzyl chloride with piperidine in the presence of a base to form 1-benzylpiperidine. This intermediate is then reacted with ethyl bromide to introduce the ethyl group. Finally, the propan-2-amine group is introduced through a reductive amination process using appropriate reagents and catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or secondary amines .
Aplicaciones Científicas De Investigación
N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- N-(Furan-2-ylmethyl)pyridin-2-amine
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
Uniqueness
N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine is unique due to its specific structural features, such as the combination of the benzyl group, piperidine ring, and propan-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C17H28N2 |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
N-[2-(1-benzylpiperidin-4-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C17H28N2/c1-15(2)18-11-8-16-9-12-19(13-10-16)14-17-6-4-3-5-7-17/h3-7,15-16,18H,8-14H2,1-2H3 |
Clave InChI |
SUTIJEFALWMLOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCC1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















